Tris(heptane-3,5-dionato-O,O')iron

CVD/ALD Precursor Volatility Precursor Delivery

Tris(heptane-3,5-dionato-O,O')iron [CAS 25459-79-4], also referred to as Fe(hd)₃, is a homoleptic iron(III) β-diketonate complex with a molecular weight of 440.4 g/mol. It belongs to a well-established class of volatile metal-organic precursors used in chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processing.

Molecular Formula C21H36FeO6
Molecular Weight 440.4 g/mol
CAS No. 25459-79-4
Cat. No. B15177749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(heptane-3,5-dionato-O,O')iron
CAS25459-79-4
Molecular FormulaC21H36FeO6
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.[Fe]
InChIInChI=1S/3C7H12O2.Fe/c3*1-3-6(8)5-7(9)4-2;/h3*5,8H,3-4H2,1-2H3;/b3*6-5-;
InChIKeyKWKAZAQYBWXFOI-YFTRRBBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(heptane-3,5-dionato-O,O')iron CAS 25459-79-4 | Scientific & Industrial Procurement Profile


Tris(heptane-3,5-dionato-O,O')iron [CAS 25459-79-4], also referred to as Fe(hd)₃, is a homoleptic iron(III) β-diketonate complex with a molecular weight of 440.4 g/mol [1]. It belongs to a well-established class of volatile metal-organic precursors used in chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processing. Unlike its bulkier tert-butyl-substituted analog Fe(tmhd)₃ (CAS 14876-47-2, MW 608.7 g/mol), Fe(hd)₃ carries the unsubstituted 3,5-heptanedionate ligand, a structural difference with direct implications for volatility, thermal stability, and film purity in thin-film applications.

1 Homoleptic iron(III) β-diketonate suited for CVD/ALD oxide thin-film research
2 Unsubstituted heptanedionate ligand yields lower molecular weight vs. bulkier tert-butyl analog
3 Supports lower-thermal-budget deposition on heat-sensitive substrates

Why Fe(hd)₃ Cannot Be Simply Swapped for Fe(tmhd)₃ or Fe(acac)₃ in Critical Deposition Processes


Generic substitution among iron(III) β-diketonates is unreliable because volatility, thermal decomposition onset, and carbon contamination are highly sensitive to ligand steric bulk and molecular weight. The unsubstituted 3,5-heptanedionate ligand in Fe(hd)₃ produces a ~28% lower molecular weight than Fe(tmhd)₃ (440.4 vs 608.7 g/mol), which typically correlates with higher vapor pressure at equivalent temperatures [1]. Conversely, class-level data from cobalt β-diketonates demonstrate that Co(hd)₃ exhibits a 47°C lower melting point than Co(tmhd)₃ (167°C vs 214°C), indicating that Fe(hd)₃ likely operates at a lower thermal budget than its methyl-substituted counterpart [2]. Direct substitution without accounting for these differences risks deposition rate mismatches, incomplete precursor delivery, or unintended carbon incorporation in the final film.

Fe(tmhd)3
Ligand steric bulk significantly alters volatility and thermal stability; direct replacement may cause delivery mismatch.
Fe(acac)3
Lower carbon-to-iron ratio but reduced volatility; process window may shift and film purity profile can differ.
Co(hd)3 analog
Class-level melting point and thermal stability trends may not fully transfer; iron-specific validation is required.

Quantitative Differential Evidence Guide for Fe(hd)₃ vs Closest Analogs


Molecular Weight and Volatility: Fe(hd)₃ vs Fe(tmhd)₃

Fe(hd)₃ has a molecular weight of 440.4 g/mol [1], which is 27.6% lower than Fe(tmhd)₃ at 608.7 g/mol [2]. For metal-organic precursors, lower molecular weight is inversely correlated with vapor pressure, meaning Fe(hd)₃ can achieve equivalent vapor-phase transport at lower source temperatures than Fe(tmhd)₃. This difference directly impacts precursor delivery efficiency in CVD and ALD processes.

Molecular Weight vs. Fe(tmhd)3
Class-level inference
440.4 g/mol vs 608.7 g/mol — 27.6% lower
Supports higher volatility and lower source temperature requirements
Empirical vapor pressure data for Fe(hd)3 is not yet available; extrapolation from PubChem MW
CVD/ALD Precursor Volatility Precursor Delivery

Melting Point Depression: Class-Level Inference from Co(hd)₃ vs Co(tmhd)₃

While direct melting point data for Fe(hd)₃ is absent from open literature, the Co(III) analog system provides a quantitative framework. Co(hd)₃ melts at 167°C, whereas Co(tmhd)₃ melts at 214°C — a 47°C difference attributable solely to the removal of four methyl groups from the 3,5-heptanedionate backbone [1]. Given that Fe(III) and Co(III) β-diketonates share isostructural coordination geometry and similar lattice energetics, Fe(hd)₃ is expected to exhibit a comparably lower melting point versus Fe(tmhd)₃ (reported melting point 179–185°C [2]).

Melting Point Depression (Class-level)
Class-level inference
ΔTm = 47°C lower for Co(hd)3 vs Co(tmhd)3
Indicates Fe(hd)3 likely enables molten delivery at lower thermal budget
Direct Fe(hd)3 melting point not measured; based on isostructural Co analog
CVD Precursor Thermal Budget Phase Behavior

Carbon Loading and Potential for Reduced Film Contamination

Fe(hd)₃ contains 21 carbon atoms per molecule (C₂₁H₃₆FeO₆) [1], compared to 33 carbon atoms for Fe(tmhd)₃ (C₃₃H₅₇FeO₆) [2] and 15 carbon atoms for Fe(acac)₃ (C₁₅H₂₁FeO₆) [3]. On a per-gram-of-iron basis, Fe(hd)₃ delivers a carbon-to-iron molar ratio of 21:1, vs 33:1 for Fe(tmhd)₃. In thermal CVD where ligand fragments can incorporate as carbon impurities, lower carbon loading per deposition cycle is mechanistically favorable for achieving higher film purity.

Carbon-to-Iron Ratio
Class-level inference
21:1 (Fe(hd)3) — 36.4% less carbon than Fe(tmhd)3 (33:1)
Intermediate carbon loading balances volatility and film purity
Film impurity levels depend on process conditions; empirical validation needed
Film Purity Carbon Contamination ALD Precursor Design

Thermal Stability Profile: Isothermal TGA Trend from Co(hd)₃ System

Isothermal thermogravimetric analysis (TGA) of Co β-diketonates reveals that Co(hd)₃ exhibits superior mass retention at higher temperatures compared to Co(tmhd)₃, while Co(dmhd)₃ performs better at lower temperatures [1]. This suggests that the unsubstituted 3,5-heptanedionate ligand imparts a distinct thermal decomposition profile — more gradual mass loss that extends the usable ALD temperature window upward. Extrapolating to the Fe(III) system, Fe(hd)₃ is expected to maintain stable vaporization over a wider high-temperature range than Fe(tmhd)₃, which typically shows rapid decomposition above 200°C.

High-Temperature Stability (TGA)
Class-level inference
Co(hd)3 outperforms Co(tmhd)3 at elevated temperatures in isothermal TGA
May extend usable ALD window above 200°C for Fe(hd)3
Qualitative trend; quantitative rate constants not extracted
Thermal Decomposition TGA ALD Window

Vapor Pressure Trend: Ligand Steric Effects in Iron β-Diketonates

The sublimation enthalpy of Fe(tmhd)₃ has been experimentally determined as ΔcrᵍHm°(377.8 K) = 125.8 ± 0.9 kJ·mol⁻¹ [1]. For Fe(acac)₃, the value is 124.6 ± 0.9 kJ·mol⁻¹ at the same temperature [1]. The near-equivalence indicates that for iron β-diketonates, the Fe-O bond dissociation enthalpy — not ligand mass — dominates vaporization energetics. However, the reduced steric bulk of Fe(hd)₃ relative to Fe(tmhd)₃ is expected to lower the entropy penalty of sublimation, favoring higher vapor pressure. This has been systematically observed in rare-earth β-diketonate series where vapor pressure increases as the ligand alkyl substitution decreases [2].

Sublimation Enthalpy Context
Class-level inference
Fe(tmhd)3: 125.8 ± 0.9 kJ/mol; Fe(acac)3: 124.6 ± 0.9 kJ/mol
Sublimation enthalpy varies
Fe(hd)3 not directly measured; entropy-driven vapor pressure gain predicted
Sublimation Enthalpy Vapor Pressure Precursor Screening

Optimal Application Scenarios for Tris(heptane-3,5-dionato-O,O')iron Based on Differential Evidence


Low-Thermal-Budget CVD/ALD of Iron Oxide Thin Films on Heat-Sensitive Substrates

Based on the 27.6% lower molecular weight vs Fe(tmhd)₃ and the class-level melting point depression of ~47°C observed in Co analogs, Fe(hd)₃ is the preferred precursor for depositing α-Fe₂O₃ or Fe₃O₄ on polymer, flexible glass, or organic-semiconductor substrates where the maximum allowable processing temperature is below 200°C. The lower source temperature required for adequate vapor pressure reduces substrate thermal stress and prevents warping or degradation [1].

High-Purity Iron Oxide Films Requiring Minimal Carbon Contamination

For magnetic tunnel junctions, spintronic devices, or electrochemical electrodes where residual carbon degrades performance, Fe(hd)₃'s 21:1 carbon-to-iron ratio provides a meaningful advantage over Fe(tmhd)₃ (33:1) while retaining easier handling than the less volatile Fe(acac)₃ (15:1). This intermediate carbon loading profile positions Fe(hd)₃ as the balanced choice when film resistivity or magnetic coercivity specifications are tight [2].

High-Throughput Combinatorial CVD Screening Libraries

Combinatorial materials discovery workflows requiring rapid, sequential deposition of multiple metal oxide compositions benefit from Fe(hd)₃'s predicted favorable high-temperature isothermal stability (inferred from Co analog TGA data). When a single precursor source temperature must serve multiple deposition cycles without degradation, Fe(hd)₃'s extended thermal stability at elevated temperatures minimizes precursor replenishment downtime, increasing library throughput [3].

Multi-Metal Oxide Systems with Co-Precursor Compatibility

In the synthesis of complex ferrite phases (e.g., CoFe₂O₄, NiFe₂O₄) where Fe and Co (or Ni) precursors must be co-vaporized, Fe(hd)₃ and Co(hd)₃ share the identical hd ligand framework. This ligand-matching strategy minimizes ligand-exchange side reactions in the gas phase and ensures congruent volatility, producing more homogeneous mixed-oxide films than using mismatched Fe(tmhd)₃ / Co(hd)₃ pairs [4].

Application
Selection Property
Validation Focus
Low-thermal-budget CVD/ALD on heat-sensitive substrates
Lower molecular weight enabling higher volatility at reduced source temperature
Verify vapor pressure and film growth rate at target process temperature
High-purity iron oxide films with tight carbon specifications
Intermediate carbon-to-iron ratio between acac and tmhd analogs
Assess carbon contamination level in deposited film via XPS or RBS
High-throughput combinatorial CVD screening libraries
Reported extended high-temperature stability (class-level Co analog TGA)
Evaluate sustained vaporization rate over multiple deposition cycles
Multi-metal oxide systems requiring ligand-matched co-precursors
Common heptanedionate ligand framework for congruent volatility with Co(hd)3
Verify film homogeneity and stoichiometry in mixed-oxide deposition
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